

# A Comparative Toxicity Profile: DNDI-6174 vs. Amphotericin B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DNDI-6174**

Cat. No.: **B12381577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of **DNDI-6174**, a novel preclinical candidate for visceral leishmaniasis, and amphotericin B, a long-standing but toxic antifungal and antileishmanial agent. This comparison is based on publicly available preclinical and experimental data.

## Executive Summary

**DNDI-6174** emerges as a promising drug candidate with a notably safer preclinical profile compared to the well-documented toxicity of amphotericin B. While amphotericin B remains a potent therapeutic, its use is often limited by severe side effects, particularly nephrotoxicity. In contrast, preliminary and pivotal preclinical safety studies of **DNDI-6174** have not revealed any significant safety concerns, and a no-observed-adverse-effect level (NOAEL) has been established. This guide will delve into the available quantitative data, experimental methodologies, and mechanisms of toxicity for both compounds.

## Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative toxicity data for **DNDI-6174** and various formulations of amphotericin B. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.

Table 1: In Vitro Cytotoxicity Data

| Compound                              | Cell Line                                             | Assay              | Endpoint     | Result                                          | Citation |
|---------------------------------------|-------------------------------------------------------|--------------------|--------------|-------------------------------------------------|----------|
| DNDI-6174                             | PMM, MRC5,<br>3T3, HepG2,<br>HFF, THP1,<br>U2OS, Vero | Not Specified      | Cytotoxicity | Profiled, no<br>major flags<br>identified       | [1]      |
| Amphotericin<br>B                     | HK-2 (Human<br>Kidney)                                | CellTiter-<br>Glo® | CC50         | 1.5 µM                                          | [2]      |
| Amphotericin<br>B                     | HK-2 (Human<br>Kidney)                                | CCK-8              | IC50         | 10.1 µM<br>(Cisplatin<br>used as<br>comparator) | [3]      |
| Amphotericin<br>B<br>(Fungizone™<br>) | 293T (Human<br>Kidney)                                | MTS & LDH          | Cytotoxicity | No<br>cytotoxicity<br>observed                  |          |
| Amphotericin<br>B<br>(Fungizone™<br>) | THP1<br>(Human<br>Monocytic)                          | MTS & LDH          | Cytotoxicity | Cytotoxic at<br>500 µg/L                        |          |

Note: Specific IC50 values for **DNDI-6174** against this panel of mammalian cell lines are not publicly available in the reviewed literature.

Table 2: In Vivo Acute Toxicity Data

| Compound                             | Animal Model | Route of Administration | Endpoint | Result                      | Citation |
|--------------------------------------|--------------|-------------------------|----------|-----------------------------|----------|
| DNDI-6174                            | Rat          | Not Specified           | NOAEL    | Established in 28-day study | [4][5]   |
| Amphotericin B (Conventional)        | Mouse        | Intravenous             | LD50     | ~2.3 - 3.0 mg/kg            | [6][7]   |
| Amphotericin B (Conventional)        | Rat          | Intravenous             | LD50     | 4.2 mg/kg (AB-deoxycholate) | [8]      |
| Liposomal Amphotericin B (AmBisome®) | Mouse        | Intravenous             | LD50     | > 175 mg/kg                 | [6]      |
| Liposomal Amphotericin B             | ddY Mice     | Not Specified           | LD50     | > 10.0 mg/kg                | [7]      |

## Mechanisms of Toxicity

### DNDI-6174

**DNDI-6174** is a selective inhibitor of the *Leishmania* cytochrome bc1 complex (complex III of the mitochondrial respiratory chain).[9][10][11][12] A primary concern for compounds with this mechanism of action is potential toxicity to the host's mitochondria. However, preclinical studies have indicated a significant therapeutic window, with limited activity against the mammalian cytochrome bc1 complex.[1] The preclinical program for **DNDI-6174**, including pivotal 28-day toxicity studies, was successfully completed, and a NOAEL was determined, supporting its progression to clinical trials.[4][5]

## Amphotericin B

The toxicity of amphotericin B is primarily attributed to its interaction with sterols in cell membranes. While it has a higher affinity for ergosterol, the main sterol in fungal and *Leishmania* membranes, it also binds to cholesterol in mammalian cell membranes. This interaction leads to the formation of pores, causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.[\[13\]](#) This non-selective action is the basis for its significant side effects.

The most prominent and dose-limiting toxicity of amphotericin B is nephrotoxicity.[\[14\]](#) This is thought to occur through two main mechanisms: direct damage to renal tubular epithelial cells and constriction of renal arterioles, which reduces renal blood flow and glomerular filtration rate.[\[14\]](#) Infusion-related reactions, such as fever, chills, and nausea, are also common and are believed to be mediated by the release of pro-inflammatory cytokines.

## Experimental Protocols

### In Vitro Cytotoxicity Assessment: MTT Assay

A common method to determine the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[15\]](#)[\[16\]](#)[\[17\]](#)

**Principle:** This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

**General Protocol:**

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Exposure:** Treat the cells with various concentrations of the test compound (e.g., **DNDI-6174** or amphotericin B) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

## In Vivo Toxicity Assessment: Determination of No-Observed-Adverse-Effect Level (NOAEL)

The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a treated group compared to a control group.[\[18\]](#)[\[19\]](#) [\[20\]](#)[\[21\]](#)[\[22\]](#) This is typically determined through repeated-dose toxicity studies in animals.

General Protocol (e.g., 28-day study in rats):

- Group Allocation: Animals are randomly assigned to several groups, including a control group (vehicle only) and at least three dose groups of the test compound.
- Dosing: The compound is administered daily for 28 consecutive days via a clinically relevant route (e.g., oral or intravenous).
- Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in appearance, behavior, and body weight. Food and water consumption are also monitored.
- Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry, and urinalysis parameters.
- Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination (histopathology).
- Data Evaluation: All data are statistically analyzed to identify any dose-related adverse effects. The highest dose at which no adverse effects are observed is designated as the

NOAEL.

## Visualizations



[Click to download full resolution via product page](#)

Generalized workflow for an in vitro cytotoxicity assay.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DNDI-6174, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNDI-6174 | DNDI [dndi.org]
- 5. 2024 R&D programmes in review: Leishmaniasis | DNDI [dndi.org]
- 6. Pharmacology and toxicology of a liposomal formulation of amphotericin B (AmBisome) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome-encapsulated amphotericin B in the treatment of experimental murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological parameters of intravenously administered amphotericin B in rats: comparison of the conventional formulation with amphotericin B associated with a triglyceride-rich emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. DNDI-6174 is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDI [dndi.org]
- 11. DNDI-6174 is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - WCAIR [wcair.dundee.ac.uk]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. doa.gov.my [doa.gov.my]
- 19. Risk Assessment on chemicals-For Better Understanding-4 | Chemical Management | National Institute of Technology and Evaluation (NITE) [nite.go.jp]
- 20. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Toxicity Profile: DNDI-6174 vs. Amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381577#comparing-dndi-6174-and-amphotericin-b-toxicity-profiles]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)